7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position, a dimethoxyphenyl group at the 3rd position, and two methyl groups at the 2nd and 5th positions. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, particularly causing cell cycle arrest at the G1/S phase . This prevents the cells from dividing and proliferating, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. It leads to the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 . This results in the induction of apoptosis within the cells .
Pharmacokinetics
This characteristic can impact its bioavailability, potentially enhancing its ability to reach its target sites within the body .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within the cells , leading to a decrease in the number of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the chloro substituent: Chlorination of the pyrazolo[1,5-a]pyrimidine core is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the dimethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the chloro and dimethoxyphenyl substituents.
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the dimethoxyphenyl group.
3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the chloro substituent.
Uniqueness
The presence of both the chloro and dimethoxyphenyl substituents in 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine imparts unique chemical and biological properties. These substituents can enhance the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-7-14(17)20-16(18-9)15(10(2)19-20)11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSQQRAYGDVNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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